Chloroiodomethane

Overview

Description

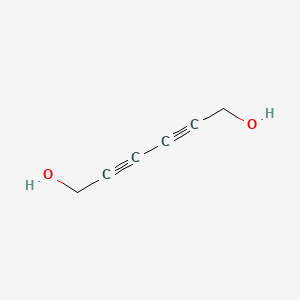

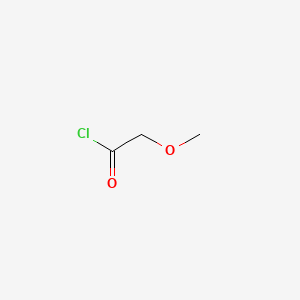

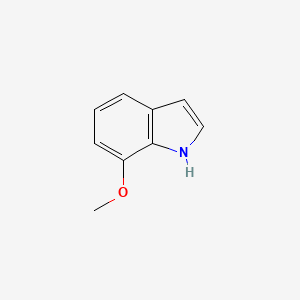

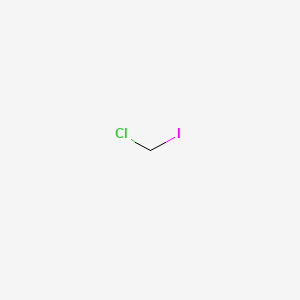

Chloroiodomethane, also known as Chloro (iodo)methane, is a halomethane with the formula CH2ClI . It is a colorless liquid used in organic synthesis . It is produced by some microorganisms along with other iodomethanes .

Synthesis Analysis

A new and efficient synthesis of chloromethyl chlorosulfate (CMCS) from chloroiodomethane and chlorosulfonic acid has been described . This process leverages a chlorosulfonic acid-mediated iodide oxidation to drive the equilibrating displacement process to full conversion .

Molecular Structure Analysis

The molecular formula of Chloroiodomethane is CH2ClI . Its average mass is 176.384 Da and its monoisotopic mass is 175.888962 Da .

Chemical Reactions Analysis

Chloroiodomethane is used in various reactions such as cyclopropanation (Simmon-Smith reaction), where it often replaces diiodomethane because of higher yields and selectivity . It is also used in the Mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes . It reacts with organolithium compounds to give chloromethyl lithium (ClCH2Li) .

Physical And Chemical Properties Analysis

Chloroiodomethane has a density of 2.3±0.1 g/cm3 . Its boiling point is 102.2±8.0 °C at 760 mmHg . The enthalpy of vaporization is 32.7±3.0 kJ/mol . The flash point is 15.6±18.4 °C . The index of refraction is 1.565 .

Scientific Research Applications

Synthesis of Chloroiodomethane

- Scientific Field: Organic Chemistry

- Application Summary: Chloroiodomethane can be synthesized from Dichloromethane and Sodium Iodide in DMF .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the reaction of Dichloromethane and Sodium Iodide in DMF .

- Results or Outcomes: The synthesis of Chloroiodomethane from these reactants is a convenient method, but the source does not provide quantitative data or statistical analyses .

Cyclopropanation (Simmon-Smith Reaction)

- Scientific Field: Organic Chemistry

- Application Summary: Chloroiodomethane is used in cyclopropanation, where it often replaces diiodomethane because of higher yields and selectivity .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of Chloroiodomethane in the Simmon-Smith reaction .

- Results or Outcomes: The use of Chloroiodomethane in this reaction often results in higher yields and selectivity compared to diiodomethane .

Mannich Reaction (Aminomethylation)

- Scientific Field: Organic Chemistry

- Application Summary: Chloroiodomethane is also used in the Mannich reaction, a type of aminomethylation . This reaction is conveniently carried out via enol trimethylsilyl ethers by a combination of chloroiodomethane (CH2ClI) and N, N, N ′, N ′-tetramethylmethanediamine (TMMD) in DMSO as the solvent at ambient temperature .

- Methods of Application: The Mannich reaction is carried out via enol trimethylsilyl ethers by a combination of chloroiodomethane (CH2ClI) and N, N, N ′, N ′-tetramethylmethanediamine (TMMD) in DMSO as the solvent at ambient temperature .

- Results or Outcomes: The source does not provide specific results or outcomes for this application .

Epoxidation

- Scientific Field: Organic Chemistry

- Application Summary: Chloroiodomethane is used in the epoxidation process .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of Chloroiodomethane in the epoxidation process .

- Results or Outcomes: The source does not provide specific results or outcomes for this application .

Ring Opening

- Scientific Field: Organic Chemistry

- Application Summary: Chloroiodomethane is used in ring opening reactions .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of Chloroiodomethane in ring opening reactions .

- Results or Outcomes: The source does not provide specific results or outcomes for this application .

Addition to Terminal Alkenes

- Scientific Field: Organic Chemistry

- Application Summary: Chloroiodomethane is used in addition reactions to terminal alkenes .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of Chloroiodomethane in addition reactions to terminal alkenes .

- Results or Outcomes: The source does not provide specific results or outcomes for this application .

Precursor to Agent Ph3P=CHCl

- Scientific Field: Organic Chemistry

- Application Summary: Chloroiodomethane is a precursor to agent Ph3P=CHCl that can add a chloromethylene group (=CHCl) .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of Chloroiodomethane as a precursor to agent Ph3P=CHCl .

- Results or Outcomes: The source does not provide specific results or outcomes for this application .

Reaction with Organolithium Compounds

- Scientific Field: Organic Chemistry

- Application Summary: Chloroiodomethane reacts with organolithium compounds to give chloromethyl lithium (ClCH2Li) .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the reaction of Chloroiodomethane with organolithium compounds .

- Results or Outcomes: The source does not provide specific results or outcomes for this application .

Intermediate in Pharmaceuticals, Organic Synthesis, Agrochemicals and Dyestuff

- Scientific Field: Pharmaceutical and Organic Chemistry

- Application Summary: Chloroiodomethane is used as an intermediate in pharmaceuticals, organic synthesis, agrochemicals and dyestuff .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of Chloroiodomethane as an intermediate in these fields .

- Results or Outcomes: The source does not provide specific results or outcomes for this application .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name |

chloro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClI/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJQVRXEUVAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208034 | |

| Record name | Chloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light brown liquid; [MSDSonline] | |

| Record name | Chloroiodomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

10.6 [mmHg] | |

| Record name | Chloroiodomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Chloroiodomethane | |

CAS RN |

593-71-5 | |

| Record name | Chloroiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloroiodomethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7AF9WG7CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.